1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride
Description
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride (CAS No. 49704-55-4) is a halogenated aromatic diamine salt with the molecular formula C₈H₁₂Cl₄N₂ and a molar mass of 278.01 g/mol . The compound features a 3,4-dichlorophenyl group attached to an ethane-1,2-diamine backbone, protonated at both amine groups to form the dihydrochloride salt. Its structure enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. The compound is commercially available at 95% purity, offered in quantities ranging from 50 mg to 1 g .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGJIHACOZTXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl4N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following compounds share structural similarities with 1-(3,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride but differ in substituents, salt forms, or pharmacological profiles:
Key Observations:
- This substitution also likely reduces metabolic stability relative to non-halogenated analogs like dopamine HCl.
- Salt Form: The dihydrochloride salt (target compound) exhibits higher aqueous solubility than the monohydrochloride analog (CID 20251934) due to increased ionic character .
- Pharmacological Relevance : Dopamine HCl (CAS 62-31-7), though structurally distinct, shares the ethylamine backbone and hydrochloride salt form. Its 3,4-dihydroxyphenyl group enables catecholaminergic activity, whereas the dichlorophenyl group in the target compound may favor σ-receptor interactions, as seen in related dichlorophenyl derivatives like BD 1063 .
Data Tables
Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives
| Property | 1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride | 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride | Dopamine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 278.01 | 186.68 | 189.64 |
| Substituent | 3,4-Dichloro | 4-Methyl | 3,4-Dihydroxy |
| Chloride Content | 2 HCl molecules | 1 HCl molecule | 1 HCl molecule |
| Solubility (Inference) | High (dihydrochloride) | Moderate (monohydrochloride) | High |
Biological Activity
1-(3,4-Dichlorophenyl)ethane-1,2-diamine dihydrochloride, commonly referred to as N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10Cl2N2
- Molecular Weight : 205.08 g/mol
- CAS Number : 40779-26-8
The compound features a dichlorophenyl group attached to an ethane-1,2-diamine backbone, classifying it as an aromatic amine. This structural characteristic influences its biological interactions and activity.
The biological activity of N1-(3,4-dichlorophenyl)ethane-1,2-diamine dihydrochloride primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes linked to inflammatory pathways. This inhibition may lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It interacts with various receptors, potentially altering their signaling pathways. For instance, it has shown activity as a ligand in assays targeting dopamine receptors .
1. Antimicrobial Activity
Research indicates that N1-(3,4-dichlorophenyl)ethane-1,2-diamine exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Salmonella typhi | Inhibitory |
| Bacillus subtilis | Inhibitory |
These findings suggest potential applications in developing new antimicrobial agents.
2. Anti-inflammatory Effects
The compound's ability to inhibit enzymes involved in inflammatory responses has been documented. Studies show that it can reduce the secretion of inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
3. Neuropharmacological Effects
N1-(3,4-dichlorophenyl)ethane-1,2-diamine has been investigated for its effects on neurotransmitter systems. It acts as a partial agonist at dopamine receptors, particularly the D3 subtype, which may have implications for treating neuropsychiatric disorders like schizophrenia and bipolar disorder .
Case Studies and Research Findings
Several studies have highlighted the biological activities of N1-(3,4-dichlorophenyl)ethane-1,2-diamine:
- A study published in Pharmaceutical Research evaluated the compound's efficacy against various bacterial strains and established its potential as a lead compound for antibiotic development.
- Another investigation focused on its neuropharmacological profile, demonstrating that it modulates dopamine receptor activity without significant side effects typically associated with other antipsychotic medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
